Erybraedin A Erybraedin A Erybraedin a belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. Thus, erybraedin a is considered to be a flavonoid lipid molecule. Erybraedin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, erybraedin a is primarily located in the membrane (predicted from logP). Outside of the human body, erybraedin a can be found in lima bean and pulses. This makes erybraedin a a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 119269-76-0
VCID: VC21344931
InChI: InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3
SMILES: CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C
Molecular Formula: C25H28O4
Molecular Weight: 392.5 g/mol

Erybraedin A

CAS No.: 119269-76-0

Cat. No.: VC21344931

Molecular Formula: C25H28O4

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Erybraedin A - 119269-76-0

CAS No. 119269-76-0
Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
IUPAC Name 4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Standard InChI InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3
Standard InChI Key HOGHBEDTLGAJAS-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C
Canonical SMILES CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C
Melting Point 69-71°C

Chemical Structure and Properties

Structural Characteristics

Erybraedin A is classified as a pterocarpan, a subclass of isoflavonoid derivatives. Chemically, it is known as 6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,10-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- . Its structural characterization reveals it as a 3,9-dihydroxypterocarpan substituted with prenyl groups specifically at positions 4 and 10, with the 6aR,11aR stereochemical configuration . This diprenylation pattern contributes significantly to its biological activities, particularly its antimicrobial properties.

The molecular formula of Erybraedin A is C₂₅H₂₈O₄ with an exact molecular weight of 392.487 g/mol . The compound features a complex heterocyclic ring system characteristic of pterocarpans, with two hydroxyl groups and two prenyl (3-methylbut-2-enyl) side chains that enhance its lipophilicity. The specific stereochemistry (6aR,11aR) is crucial for its biological activity profile.

Physical and Chemical Properties

Erybraedin A possesses several notable physical and chemical properties that influence its biological behavior. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Erybraedin A

PropertyValue
Molecular FormulaC₂₅H₂₈O₄
Molecular Weight392.487 g/mol
CAS Number119269-76-0
Density1.186 g/cm³
Boiling Point544.5°C at 760 mmHg
Flash Point283.1°C
LogP5.72490
SMILESCC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C

The compound's relatively high LogP value (5.72490) indicates significant lipophilicity, which may explain its ability to penetrate bacterial cell membranes effectively . This property is particularly relevant for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Natural Sources

Distribution in Erythrina Species

Erybraedin A has been isolated from various species belonging to the genus Erythrina (family Fabaceae), which are commonly known as coral trees. These plants have a long history of use in traditional medicine across different cultures, particularly in Africa and Asia. The compound has been specifically identified in several Erythrina species as detailed in Table 2.

Table 2: Erythrina Species Containing Erybraedin A

SpeciesPlant PartReference
Erythrina strictaRoots
Erythrina zeyheriNot specified
Erythrina mildbraediiNot specified
Erythrina lysistemonBark

The genus Erythrina is particularly rich in isoflavonoid derivatives, including prenylated pterocarpans like Erybraedin A. These compounds are believed to contribute to the medicinal properties attributed to these plants in traditional medicine systems.

Distribution in Other Plant Genera

Beyond the Erythrina genus, Erybraedin A has also been isolated from plants belonging to the genus Lespedeza (family Fabaceae):

  • Lespedeza cyrtobotrya

  • Lespedeza floribunda

This broader distribution across different genera within the Fabaceae family suggests that the biosynthetic pathway for Erybraedin A may be conserved across related plant lineages, highlighting its potential ecological significance.

Biological Activities

Antimicrobial Properties

One of the most significant biological properties of Erybraedin A is its potent antimicrobial activity against a wide range of bacterial pathogens. Studies have demonstrated that this compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with particularly low minimum inhibitory concentration (MIC) values, as detailed in Table 3.

Table 3: Antimicrobial Activity of Erybraedin A

Microbial StrainMIC (μg/mL)Reference
Bacillus cereus ATCC 111751
Staphylococcus aureus ATCC 259232
Staphylococcus epidermidis ATCC 122282
Escherichia coli ATCC 87392
Pseudomonas aeruginosa ATCC 2785320

The exceptionally low MIC values (1-2 μg/mL) against most tested bacteria indicate that Erybraedin A is a highly potent antimicrobial agent. Of particular note is its effectiveness against Escherichia coli, as most plant-derived antimicrobial compounds typically show weaker activity against Gram-negative bacteria due to their outer membrane barrier . This broad-spectrum activity suggests that Erybraedin A may have potential applications in treating infections caused by a diverse range of bacterial pathogens.

The antimicrobial mechanism of Erybraedin A appears to be related to its diprenylation pattern. Research has indicated that diprenylated isoflavonoids typically demonstrate enhanced antimicrobial activity compared to their monoprenylated counterparts . The lipophilic prenyl groups likely facilitate the compound's penetration through bacterial cell membranes, disrupting membrane integrity and potentially interfering with essential cellular processes.

Cytotoxic and Antineoplastic Activities

Beyond its antimicrobial properties, Erybraedin A has demonstrated significant cytotoxic activity against several cancer cell lines. Studies have reported notable inhibitory effects on cancer cell proliferation, suggesting potential antineoplastic applications. The cytotoxicity data for Erybraedin A is presented in Table 4.

Table 4: Cytotoxic Activity of Erybraedin A

Cell LineIC₅₀ (μg/mL)Reference
NCI-H187 (lung cancer)2.1
BC (breast cancer)2.9

Interestingly, Erybraedin A has shown relatively low toxicity in preliminary tests. In brine shrimp lethality assays, it demonstrated only 10.4% mortality at 24 hours and 19.1% mortality at 48 hours at a concentration of 1 mg/mL . This suggests a potentially favorable toxicity profile, though more comprehensive toxicity studies would be needed to fully assess its safety.

Other Biological Activities

In addition to its antimicrobial and cytotoxic properties, Erybraedin A has demonstrated antiplasmodial activity, indicating potential applications in malaria treatment . It has been formally classified as having roles as:

  • An antibacterial agent

  • An antineoplastic agent

  • An antiplasmodial drug

  • A plant metabolite

The multifaceted biological activity profile of Erybraedin A makes it an intriguing compound for further pharmacological investigation across several therapeutic areas.

Structure-Activity Relationships

The biological activities of Erybraedin A can be better understood by examining structure-activity relationships within the broader class of prenylated pterocarpans. Research on isoflavonoid derivatives from Erythrina species has revealed several structural features that contribute to antimicrobial potency:

These structure-activity insights are valuable for the potential development of Erybraedin A derivatives with enhanced therapeutic properties or reduced toxicity.

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